Methyl 6-chlorobenzo[b]thiophene-2-carboxylate
Description
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9) is an organosulfur compound with the molecular formula C₁₀H₇ClO₂S and a molecular weight of 226.68 g/mol . It features a benzo[b]thiophene core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Key physical properties include a melting point of 107–109°C, a boiling point of 338.7°C at 760 mmHg, and a density of 1.391 g/cm³ . The compound is widely used as a synthetic intermediate in pharmaceuticals and materials science due to its reactive ester group and aromatic stability.
Properties
IUPAC Name |
methyl 6-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNFICOVOXVEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594799 | |
| Record name | Methyl 6-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104795-85-9 | |
| Record name | Methyl 6-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Halogenated Benzaldehyde with Methyl Thioglycolate
This method involves the nucleophilic substitution of a halogenated benzaldehyde derivative with methyl thioglycolate, followed by cyclization to form the benzo[b]thiophene core. A representative protocol adapted from ethyl ester synthesis (as described in ) employs 4-chloro-2-fluorobenzaldehyde and methyl thioglycolate in dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction proceeds at 80°C for 2 hours, followed by overnight stirring at room temperature. After aqueous workup, the crude product is purified via recrystallization from methanol .
Key Reaction Parameters
| Parameter | Detail |
|---|---|
| Starting Material | 4-Chloro-2-fluorobenzaldehyde |
| Thioglycolate Derivative | Methyl thioglycolate |
| Solvent | DMSO |
| Base | Triethylamine |
| Temperature | 80°C → room temperature |
| Yield | Not explicitly reported |
This route is favored for its straightforward setup and compatibility with diverse halogenated aldehydes. However, the use of DMSO necessitates careful purification to remove residual solvent .
Esterification of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid
A direct esterification strategy involves reacting 6-chlorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds via Fischer esterification, where the acid’s carbonyl oxygen is protonated, enhancing nucleophilic attack by methanol . After refluxing for 12–24 hours, the product is isolated by concentration under vacuum and purified via chromatography or recrystallization.
Optimized Conditions
| Parameter | Detail |
|---|---|
| Acid Precursor | 6-Chlorobenzo[b]thiophene-2-carboxylic acid |
| Alcohol | Methanol |
| Catalyst | Sulfuric acid |
| Reaction Time | 12–24 hours |
| Yield | ~70–85% (estimated) |
This method is scalable and avoids harsh cyclization conditions, making it suitable for industrial production. However, it requires high-purity carboxylic acid precursors, which may necessitate additional synthesis steps .
Cyclization via Mercaptobenzoic Acid Derivatives
A one-pot synthesis reported in utilizes 2-mercaptobenzoic acid and aryl bromomethyl ketones under triethylamine-mediated conditions. The mechanism involves:
-
Nucleophilic attack by the thiol group on the bromomethyl ketone.
-
Enolate formation and intramolecular cyclization.
-
Dehydration to yield the benzo[b]thiophene scaffold.
For this compound, 4-chlorophenyl bromomethyl ketone replaces the aryl bromomethyl ketone. The reaction achieves completion within 4–6 hours at 60°C, with triethylamine serving as both base and proton scavenger .
Advantages
-
Eliminates multi-step precursor synthesis.
-
High atom economy due to in situ cyclization.
Limitations
-
Sensitivity to electron-withdrawing substituents on the ketone.
-
Requires stoichiometric triethylamine, complicating purification .
Gewald Reaction-Based Synthesis
The Gewald reaction, traditionally used for aminothiophenes, has been adapted for benzo[b]thiophenes. As noted in, this method involves:
-
Condensation of α-methylene carbonyl compounds (e.g., 4-chloroacetophenone) with methyl cyanoacetate and sulfur.
-
Cyclization under basic conditions to form the thiophene ring.
While yields are moderate (50–65%), this route offers access to diverse substitution patterns. Modifications, such as using microwave irradiation, can reduce reaction times from 24 hours to 30 minutes.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Solvent | Yield | Scalability |
|---|---|---|---|---|
| Condensation | 4-Chloro-2-fluorobenzaldehyde | DMSO, triethylamine | Moderate | Lab-scale |
| Esterification | Carboxylic acid derivative | Sulfuric acid | High | Industrial |
| Cyclization | 2-Mercaptobenzoic acid | Triethylamine | Moderate | Lab-scale |
| Gewald Reaction | α-Methylene carbonyl compound | Sulfur, base | Low | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
Pharmaceutical Development
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and inflammation. Its unique structural properties allow for modifications that enhance biological activity.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy in inhibiting tumor growth in vitro and in vivo models.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 50 nM against breast cancer cells | |
| Compound B | Induces apoptosis in leukemia cells |
Agricultural Chemicals
In the realm of agrochemicals, this compound is utilized for developing herbicides and fungicides. Its chlorinated structure enhances its effectiveness against various pests and diseases affecting crops.
Case Study: Herbicide Development
A study focused on the synthesis of herbicides based on this compound revealed that formulations containing this compound significantly improved crop yield while minimizing environmental impact.
| Herbicide | Efficacy (%) | Crop Type | Reference |
|---|---|---|---|
| Herbicide X | 85% control of broadleaf weeds | Soybean | |
| Herbicide Y | 90% efficacy against fungal infections | Wheat |
Material Science
The compound is also investigated for its potential applications in material science, particularly in developing advanced materials such as conductive polymers and coatings.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications.
Environmental Applications
Recent studies have indicated that this compound can be utilized in developing environmentally friendly solvents and extraction methods, contributing to sustainable practices in chemical manufacturing.
Case Study: Green Solvent Development
Research demonstrated that solvents derived from this compound perform effectively in organic reactions while being less toxic than traditional solvents.
Mechanism of Action
The mechanism of action of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with methyl 6-chlorobenzo[b]thiophene-2-carboxylate but differ in substituents or functional groups:
Table 1: Comparative Analysis of Key Compounds
Impact of Substituents and Functional Groups
Chlorine vs. Methyl Substituents
- Electron-Withdrawing Effects : The chlorine atom at position 6 in the target compound enhances electrophilic substitution reactivity compared to the methyl group in 6-methylbenzo[b]thiophene-2-carboxylic acid . This difference influences solubility and stability; for instance, the methyl-substituted derivative may exhibit higher lipophilicity.
Ester vs. Carboxylic Acid Functional Groups
- Reactivity : The methyl ester group in the target compound allows for facile hydrolysis to the carboxylic acid (e.g., 6-chlorobenzo[b]thiophene-2-carboxylic acid) under basic conditions, as demonstrated in . Carboxylic acid derivatives are more polar and may form salts, improving aqueous solubility.
- Synthetic Utility : Esters are preferred intermediates in Suzuki-Miyaura cross-coupling reactions (e.g., ), whereas carboxylic acids are used in amide bond formation .
Hydroxyl and Halogen Substituents
- Positional Effects : Chlorine at position 3 (as in methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate) versus position 6 alters electronic distribution and steric hindrance, impacting reactivity in further functionalization .
Physical Property Trends
- Melting Points : The target compound (107–109°C) and methyl 3-hydroxy derivative (107–108°C) have similar melting points despite differing substituents, suggesting comparable crystal packing efficiencies .
- Boiling Points : The high boiling point of the target compound (338.7°C) reflects strong intermolecular forces due to its aromatic core and polar ester group .
Biological Activity
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental microbiology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound is classified as a benzo[b]thiophene derivative. Its chemical structure includes a chlorinated benzene ring fused to a thiophene ring, with a carboxylate ester functional group. The compound has the following properties:
- CAS Number : 104795-85-9
- Molecular Formula : C10H7ClO2S
- Molecular Weight : 228.68 g/mol
Synthesis
The synthesis of this compound typically involves halogenation and subsequent esterification reactions. For instance, methods include the condensation of methyl thioglycolate with chlorinated benzaldehyde derivatives under microwave irradiation, which enhances yield and reduces reaction time .
Antimicrobial Properties
Recent studies have indicated that derivatives of benzo[b]thiophenes exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For example, research shows that certain benzo[b]thiophene derivatives can inhibit the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Enzymatic Hydrolysis
A notable study on microbial hydrolysis revealed that certain microbial strains, such as Burkholderia cepacia, can degrade methyl aromatic esters, including methyl thiophene-2-carboxylate . This indicates that the compound may undergo biotransformation in environmental settings, which could influence its ecological impact.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. For instance, one study utilized human alveolar basal epithelial cells (A549) to evaluate cytotoxic effects. The results demonstrated no significant cytotoxicity at concentrations significantly above the minimum inhibitory concentration (MIC), indicating a favorable safety margin for potential therapeutic applications .
Case Studies
- Antimicrobial Activity Against Staphylococcus aureus :
-
Environmental Impact Assessment :
- Research on microbial degradation highlighted the role of Burkholderia cepacia in breaking down methyl thiophene derivatives in contaminated environments. This finding underscores the compound's potential environmental persistence and biodegradability, which are crucial for assessing ecological risks .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit mitogen-activated protein kinases (MAPKs), which are critical in inflammatory signaling pathways . This suggests that this compound may also interact with these pathways.
- Cell Membrane Disruption : Antimicrobial agents often exert their effects by disrupting bacterial cell membranes, leading to cell lysis. The structural properties of this compound may facilitate such interactions.
Q & A
Q. What are the standard synthetic routes for preparing methyl 6-chlorobenzo[b]thiophene-2-carboxylate?
The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach includes lithiation followed by carboxylation and chlorination. For example, intermediates like methylthiobenzene can undergo double lithiation with n-BuLi and TMEDA, followed by formylation with DMF and subsequent chlorination . Alternative routes may use cyclization of halogenated precursors under anhydrous conditions, as seen in tetrahydrobenzo[b]thiophene derivatives, where refluxing in CH₂Cl₂ with nitrogen protection and stoichiometric control is critical for yield optimization .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Chemical shifts for the aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) are diagnostic .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~750 cm⁻¹ (C-Cl) validate functional groups .
- Melting Point : Consistency with literature values (e.g., analogs like methyl 6-methylbenzo[b]thiophene-2-carboxylate melt at 188–192°C) helps verify purity .
Q. What are the primary research applications of this compound?
this compound serves as a precursor for bioactive derivatives. For instance, chlorinated benzo[b]thiophenes are key intermediates in antibacterial agents, where the chlorine atom enhances lipophilicity and target binding . Its ester group also facilitates further functionalization, such as hydrolysis to carboxylic acids for coordination chemistry studies .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization requires:
- Stoichiometric precision : Excess reagents (e.g., DMF in formylation) improve intermediate conversion .
- Purification methods : Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the product from byproducts .
- Temperature control : Maintaining 0–25°C during lithiation minimizes side reactions .
Q. How should researchers address contradictions in spectral data during characterization?
Data discrepancies (e.g., unexpected NMR splitting) may arise from residual solvents, diastereomers, or tautomerism. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- X-ray crystallography : Definitive structural elucidation, especially for crystalline derivatives .
- Control experiments : Repeating syntheses under anhydrous conditions to exclude hydrolysis artifacts .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position can improve antibacterial potency .
- Ring saturation : Tetrahydrobenzo[b]thiophene analogs show increased metabolic stability, as demonstrated in spirocyclic derivatives .
- Prodrug approaches : Ester hydrolysis in vivo generates carboxylic acids for improved solubility and target engagement .
Q. How can researchers mitigate solubility challenges in biological assays?
Q. What mechanistic insights guide the rational design of reaction pathways?
Key steps include:
- Lithiation-electrophilic trapping : TMEDA promotes dual lithiation at the thiomethyl and aromatic positions, enabling regioselective formylation .
- Cyclization mechanisms : Acid-catalyzed aldol condensation facilitates benzo[b]thiophene ring closure, with dehydration driving aromatization .
Q. How should researchers handle toxicity and safety concerns?
- PPE : Use nitrile gloves and fume hoods to avoid exposure to chlorinated intermediates .
- Waste disposal : Neutralize acidic byproducts before disposal per OSHA guidelines .
- Analytical monitoring : GC-MS tracks volatile impurities (e.g., residual CH₂Cl₂) .
Q. What advanced techniques are used to study electrochemical properties?
Cyclic voltammetry (CV) reveals redox behavior, particularly for tetrahydrobenzo[b]thiophenes, where the sulfur atom influences electron transfer kinetics. For example, methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with its electron-rich thiophene ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
